Isogarcinol
Overview
Description
Isogarcinol is a natural polyisoprenylated benzophenone derivative isolated from various Garcinia species, including Garcinia mangostana and Garcinia indica . It has garnered significant attention due to its diverse biological activities, including immunosuppressive, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Isogarcinol primarily targets Calcineurin (CN) , a unique protein phosphatase that plays a crucial role in immune regulation . It also interacts with Histone Deacetylase 11 (HDAC11) , Topoisomerase II , Monoamine Oxidase-B , and the TLR4/NFĸB signal pathway .
Mode of Action
This compound inhibits Calcineurin in a dose-dependent manner . It binds directly to Calcineurin, unlike classical Calcineurin inhibitors like Cyclosporin A and Tacrolimus . The binding is mainly driven by enthalpy and is exothermic . The interaction force is either hydrogen bonding or Van der Waals forces .
Biochemical Pathways
This compound affects several key regulatory pathways in cancer cells, such as NF-κB and STAT3 . It increases the Bax/Bcl-2 ratio, cleaves caspase-3, and cytoplasmic cytochrome C levels to induce mitochondrial apoptosis . The overproduction of reactive oxygen species (ROS) by this compound suppresses the Epithelial-Mesenchymal Transition (EMT) pathway via decreasing the levels of p-Akt and Snail .
Pharmacokinetics
It has been shown to perform much better in acute toxicity tests and via oral administration in mice than cyclosporin a, with few adverse reactions and low toxicity .
Result of Action
This compound significantly inhibits the proliferation of murine spleen T-lymphocytes induced by concanavalin A (ConA) and the mixed lymphocyte reaction (MLR) . It also inhibits the proliferation of HL-60 and PC-3 cancer cells through cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
Isogarcinol plays a crucial role in biochemical reactions, particularly in immune regulation. It interacts with several enzymes and proteins, most notably calcineurin, a calcium/calmodulin-activated protein serine/threonine phosphatase . This compound inhibits calcineurin in a dose-dependent manner, leading to the suppression of T-cell activation and proliferation . Additionally, this compound has been shown to inhibit histone acetyl transferases (HATs), which are involved in gene expression regulation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of murine spleen T-lymphocytes and human promyelocytic leukemia (HL-60) cells . This compound also induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS) . Furthermore, it influences cell signaling pathways, such as the nuclear factor of activated T cells (NFAT) pathway, and modulates gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds directly to calcineurin, inhibiting its phosphatase activity and preventing the dephosphorylation of NFAT . This inhibition leads to the suppression of T-cell activation and proliferation. This compound also inhibits HATs, reducing histone acetylation and altering gene expression . Additionally, this compound induces apoptosis by causing mitochondrial dysfunction and ROS generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and low toxicity in experimental animals, with few adverse reactions . Long-term studies have shown that this compound can prolong graft survival in allogeneic skin transplantation and reduce delayed type hypersensitivity (DTH) in mice . These findings suggest that this compound could be a viable option for long-term immunomodulatory therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound in mice results in a dose-dependent decrease in DTH and prolonged graft survival . At higher doses, this compound exhibits low toxicity and fewer adverse reactions compared to cyclosporin A (CsA) . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to apoptosis and immune regulation. It induces G2/S cell cycle arrest and disrupts mitochondrial membrane potential, leading to apoptosis in cancer cells . This compound also interacts with enzymes such as calcineurin and HATs, influencing metabolic flux and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach target sites such as the mitochondria and nucleus to exert its effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It targets specific compartments, such as the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, this compound’s interaction with HATs and calcineurin in the nucleus and cytoplasm, respectively, is essential for its immunosuppressive and gene regulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isogarcinol can be synthesized from garcinol, another polyisoprenylated benzophenone derivative. The synthesis involves the treatment of garcinol with diluted hydrochloric acid, which facilitates the conversion to this compound .
Industrial Production Methods: The industrial production of this compound primarily involves the extraction of garcinol from dried kokum plums (Garcinia indica) followed by chromatographic purification and/or crystallization. The subsequent conversion to this compound is achieved through acid treatment .
Chemical Reactions Analysis
Types of Reactions: Isogarcinol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Isogarcinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyisoprenylated benzophenones and their derivatives.
Industry: this compound’s antioxidant properties make it a potential additive in food and cosmetic products.
Comparison with Similar Compounds
- Garcinol
- Guttiferone K
- Oblongifolin C
Properties
IUPAC Name |
(1S,3S,9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNVBQRLRYVCO-LPSZMIQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318189 | |
Record name | Isogarcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71117-97-0 | |
Record name | Isogarcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71117-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isogarcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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